molecular formula C11H8Cl2N2O3 B1521603 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094361-21-3

2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No. B1521603
M. Wt: 287.1 g/mol
InChI Key: PCRYQRSHTUFJRA-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The molecule also contains a 2,4-dichlorophenyl group and an acetic acid group .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, is a topic of active research. Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods . One common method involves the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group contribute to its unique structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group would all contribute to its properties .

Scientific Research Applications

Fluorescent Property Evaluation

A series of 1,3,5-triaryl-2-pyrazolines, closely related to the chemical structure of interest, has been synthesized and evaluated for fluorescent properties. These compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting potential applications in spectroscopy and imaging technologies (Hasan, Abbas, & Akhtar, 2011).

Antitubercular Activity

Research on derivatives of pyrazoline, which include structural motifs similar to the compound , has shown promising antitubercular properties. These compounds were synthesized and characterized, demonstrating potential as antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Anti-Inflammatory and Antimicrobial Properties

Studies on 2-pyrazoline analogues have identified significant anti-inflammatory effects mediated by the inhibition of phospholipase A2, an enzyme involved in inflammatory responses. These findings suggest potential applications in developing new nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). Additionally, some pyrazoline derivatives have demonstrated antimicrobial activity, further expanding their potential therapeutic applications (Sharshira & Hamada, 2012).

Phytoremediation Enhancement

Research on bacterial endophytes enhancing phytoremediation capabilities in plants for compounds like 2,4-dichlorophenoxyacetic acid indicates potential environmental applications. Such approaches could help in bioremediation and reducing the environmental impact of similar herbicidal compounds (Germaine et al., 2006).

Corrosion Inhibition

Pyrazoline derivatives have been explored for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces against corrosion (Lgaz et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential biological activities .

properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRYQRSHTUFJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 3
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 4
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 5
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 6
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

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